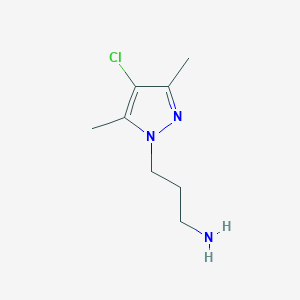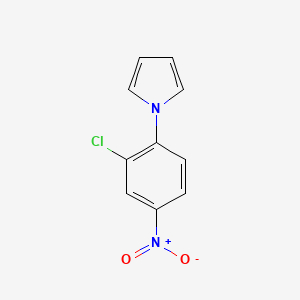
4-Methyl-4'-nitro-1,1'-biphenyl
Vue d'ensemble
Description
4-Methyl-4’-nitro-1,1’-biphenyl is a chemical compound with the CAS Number: 2143-88-6. It has a molecular weight of 213.24 and its IUPAC name is 4-methyl-4’-nitro-1,1’-biphenyl .
Molecular Structure Analysis
The molecular structure of 4-Methyl-4’-nitro-1,1’-biphenyl can be represented by the InChI code: 1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 .Applications De Recherche Scientifique
Pharmacology
This compound has been explored for its potential in medicinal chemistry, particularly as an ACE inhibitor . It has been analyzed for anti-proliferative, anti-inflammatory, and anti-fungal activities. Novel compounds derived from 4-Methyl-4’-nitro-1,1’-biphenyl have shown significant inhibitory activities against various bacterial strains .
Analytical Chemistry
In the field of analytical chemistry, derivatives of 4-Methyl-4’-nitro-1,1’-biphenyl have been used in chromatography for separation processes. Silica gel, for instance, has been utilized in column chromatography to purify these compounds .
Propriétés
IUPAC Name |
1-methyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIDWOFGGNDTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431057 | |
| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4'-nitro-1,1'-biphenyl | |
CAS RN |
2143-88-6 | |
| Record name | 4-Methyl-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the thiolate ligand on a gold nanocluster impact its catalytic activity in the synthesis of 4-methyl-4'-nitro-1,1'-biphenyl?
A1: The study by [] investigated the catalytic activity of supported Au25(SR)18/CeO2 nanoclusters, where R represents various thiolate ligands, in the Ullmann heterocoupling reaction between 4-methyl-iodobenzene and 4-nitro-iodobenzene to produce 4-methyl-4'-nitro-1,1'-biphenyl. The research demonstrated that aromatic thiolate ligands, particularly 1-naphthalenethiolate (SNap), led to a significant increase in both the conversion rate of the reactants and the selectivity towards the desired heterocoupled product compared to aliphatic ligands. This enhanced catalytic activity is attributed to the influence of aromatic ligands on the electronic properties of the gold nanocluster, specifically by stabilizing the frontier orbitals (HOMO and LUMO) and dilating the Au13 core.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
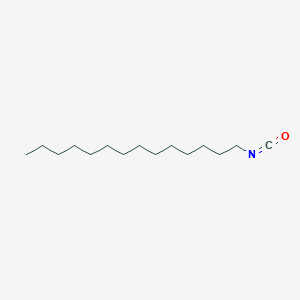


![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
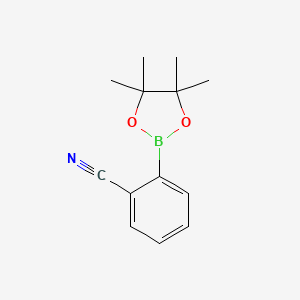
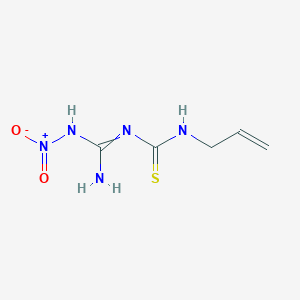
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

